REACTION_SMILES
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[C:13](=[O:14])([OH:15])[O-:16].[CH2:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)[O:30][C:31](=[O:32])[Cl:33].[CH3:19][C:20]([CH3:21])=[O:22].[Na+:17].[OH2:18].[OH2:34].[o:1]1[c:2](-[c:6]2[cH:7][c:8]([NH2:9])[cH:10][cH:11][cH:12]2)[n:3][n:4][cH:5]1>>[o:1]1[c:2](-[c:6]2[cH:7][c:8]([NH:9][C:31]([O:30][CH2:23][c:24]3[cH:25][cH:26][cH:27][cH:28][cH:29]3)=[O:32])[cH:10][cH:11][cH:12]2)[n:3][n:4][cH:5]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(Cl)OCc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cccc(-c2nnco2)c1
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Name
|
|
Type
|
product
|
Smiles
|
O=C(Nc1cccc(-c2nnco2)c1)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |